molecular formula C9H17NO B3052764 N,N-Diisopropylacrylamide CAS No. 44975-46-4

N,N-Diisopropylacrylamide

Cat. No. B3052764
CAS RN: 44975-46-4
M. Wt: 155.24 g/mol
InChI Key: YHOSNAAUPKDRMI-UHFFFAOYSA-N
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Description

N,N-Diisopropylacrylamide is a compound with the molecular formula C9H17NO . It is a colorless to yellow liquid at room temperature . This compound is a derivative of N-isopropylacrylamide (NIPAM), which is a temperature-responsive polymer extensively studied for its potential in various technological and biomedical applications .


Synthesis Analysis

N,N-Diisopropylacrylamide-based polymers can be synthesized from N-isopropylacrylamide, which is commercially available . One method involves the surfactant-free precipitation polymerization (SFPP) with different concentrations of the anionic initiator potassium persulphate (KPS) . Another approach involves synthesizing N-isopropylacrylamide (NIPAM) linear arms of various degrees of polymerisation (DP) and consequently copolymerising them with varying equivalents of a core crosslinking monomer .


Molecular Structure Analysis

The molecular structure of N,N-Diisopropylacrylamide is characterized by a molecular weight of 155.24 g/mol . The InChI string representation of its structure is InChI=1S/C9H17NO/c1-6-9(11)10(7(2)3)8(4)5/h6-8H,1H2,2-5H3 .


Physical And Chemical Properties Analysis

N,N-Diisopropylacrylamide is a colorless to yellow liquid at room temperature . It has a molecular weight of 155.24 g/mol . The compound has a topological polar surface area of 20.3 Ų and a complexity of 142 .

Scientific Research Applications

Temperature-Responsive Nanogels

Nanogels composed of DiPNIPAM and other polymers (e.g., poly N,N-diethylacrylamide) have gained attention. These nanogels can be synthesized with specific properties and used in drug delivery systems .

Thin Microgel Films

DiPNIPAM-based thin microgel films find applications in:

Safety and Hazards

The safety information available indicates that N,N-Diisopropylacrylamide is associated with the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

N,N-Diisopropylacrylamide and its derivatives are being extensively studied for their potential in various technological and biomedical applications . These include the separation and purification of (bio)pharmaceutical products, controlled cellular uptake, imaging, drug delivery applications, water waste treatments, and energy production .

Mechanism of Action

Target of Action

N,N-Diisopropylacrylamide (DIPAM) is a monomer that is primarily used in the synthesis of polymers . The primary targets of DIPAM are therefore the polymer chains where it is incorporated. These polymer chains can be used in various applications, including the development of antimicrobial polymeric materials , and the creation of pH-responsive drug delivery systems .

Mode of Action

DIPAM interacts with its targets (polymer chains) through the process of polymerization. In this process, individual DIPAM monomers join together to form a long chain or a polymer. The properties of the resulting polymer can be influenced by the conditions under which the polymerization occurs, such as temperature, pH, and the presence of other monomers .

Biochemical Pathways

The exact biochemical pathways affected by DIPAM and its polymers can vary depending on the specific application of the polymer. For instance, in the development of antimicrobial polymeric materials, the polymers can interact with a range of microorganisms (bacterial, viral, and fungal), potentially affecting various biochemical pathways within these organisms . .

Pharmacokinetics

The pharmacokinetics of DIPAM and its polymers, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be complex and are influenced by various factors. For instance, the molecular weight of the polymer can significantly impact its elimination from the body . Polymers with a high molecular weight (>32,000) can avoid glomerular filtration and present prolonged circulation times .

Result of Action

The result of DIPAM’s action is the formation of polymers with specific properties, determined by the conditions of the polymerization process. These polymers can have various effects at the molecular and cellular level, depending on their specific application. For example, antimicrobial polymers can prevent the growth of microbes , while pH-responsive polymers used in drug delivery systems can release their drug load in response to changes in pH .

Action Environment

The action, efficacy, and stability of DIPAM and its polymers can be influenced by various environmental factors. For instance, the temperature and pH can affect the polymerization process and the properties of the resulting polymers . Additionally, the environment within the body (such as the pH of different tissues) can influence the behavior of pH-responsive drug delivery systems .

properties

IUPAC Name

N,N-di(propan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-6-9(11)10(7(2)3)8(4)5/h6-8H,1H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOSNAAUPKDRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339880
Record name N,N-Diisopropylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diisopropylacrylamide

CAS RN

44975-46-4
Record name N,N-Diisopropylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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